molecular formula C24H22ClNO2 B2688585 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-73-2

5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2688585
CAS No.: 850907-73-2
M. Wt: 391.9
InChI Key: REVBWTWVDMFUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a chlorobenzyl group and a methylbenzyl group attached to the isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the isoquinolinone core.

    Introduction of the Methylbenzyl Group: The methylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methylbenzyl chloride reacts with the isoquinolinone core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the isoquinolinone core or the benzyl groups are oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the isoquinolinone core to a dihydroisoquinoline or tetrahydroisoquinoline derivative.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydroisoquinoline or tetrahydroisoquinoline derivatives.

    Substitution: Formation of substituted isoquinolinone derivatives with various functional groups.

Scientific Research Applications

5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    5-((4-bromobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure with a bromobenzyl group instead of a chlorobenzyl group.

    5-((4-methylbenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure with a methylbenzyl group instead of a chlorobenzyl group.

    5-((4-fluorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one: Similar structure with a fluorobenzyl group instead of a chlorobenzyl group.

Uniqueness

The uniqueness of 5-((4-chlorobenzyl)oxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO2/c1-17-5-2-3-6-19(17)15-26-14-13-21-22(24(26)27)7-4-8-23(21)28-16-18-9-11-20(25)12-10-18/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVBWTWVDMFUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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